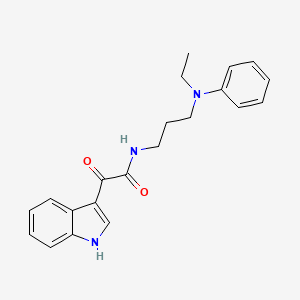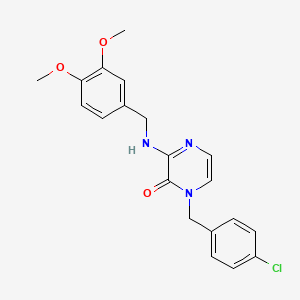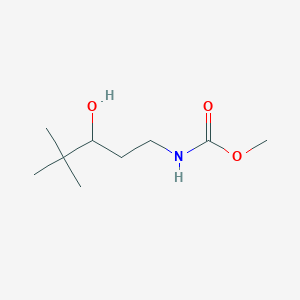
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(pyridin-2-yl)methanone, also known as HTEPM, is a chemical compound that has been studied for its potential applications in scientific research. HTEPM is a small molecule that has shown promise in a variety of research areas due to its unique chemical structure and properties.
Scientific Research Applications
Discovery of Potent Antagonists
Research highlights the synthesis and evaluation of small molecule antagonists targeting the G protein-coupled receptor NPBWR1 (GPR7), identifying compounds with subnanomolar potencies in functional and binding assays. This indicates the compound's potential as a tool for studying GPR7's role in physiological processes (Romero et al., 2012).
Antimicrobial Activity of Pyridine Derivatives
A study on pyridine derivatives, including structures similar to the specified compound, demonstrated variable and modest antimicrobial activity against bacteria and fungi. These findings suggest the chemical scaffold's potential for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Pharmacokinetics and Metabolism
An investigation into the metabolism, excretion, and pharmacokinetics of a structurally related dipeptidyl peptidase IV inhibitor for treating type 2 diabetes provided insights into the compound's bioavailability and metabolic pathways in rats, dogs, and humans. This research contributes to understanding the pharmacological profile of similar compounds (Sharma et al., 2012).
Selective Estrogen Receptor Modulators
The compound, through structural analogy, relates to the development of selective estrogen receptor modulators (SERMs) that show estrogen antagonist properties. This research could inform the design of SERMs with improved efficacy and safety profiles (Palkowitz et al., 1997).
Serotonin Receptor Antagonists
Research involving the synthesis and characterization of serotonin receptor antagonists, including compounds with similar structures, has been conducted. This work aids in the development of therapeutic agents targeting the serotonergic system for psychiatric disorders (Plenevaux et al., 2000).
CB1 Cannabinoid Receptor Interaction
A study on the molecular interaction of a cannabinoid receptor antagonist provides insights into the structural requirements for binding to the CB1 receptor, which could help design new therapeutic agents for treating conditions related to the endocannabinoid system (Shim et al., 2002).
Synthesis of Anticonvulsant Agents
The development of a novel anticonvulsant agent, characterized by a related structural framework, has been explored. This research contributes to the search for new treatments for epilepsy and other convulsive disorders (Severina et al., 2021).
properties
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-14(15-5-3-11-22-15)12-18-7-9-19(10-8-18)16(21)13-4-1-2-6-17-13/h1-6,11,14,20H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZFLMZYIVZICZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(pyridin-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-{[(2-Fluorophenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydroxythiolan-1-one](/img/structure/B2417111.png)
![1-(2-(Thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2417112.png)
![2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B2417113.png)

![Methyl 4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2417118.png)

![6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2417120.png)




![N1-(sec-butyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2417130.png)

